Metoprolol fumarate Metoprolol fumarate Metoprolol Fumarate is the fumarate salt form of metoprolol, a cardioselective competitive beta-1 adrenergic receptor antagonist with antihypertensive properties and devoid of intrinsic sympathomimetic activity. Metoprolol antagonizes beta 1-adrenergic receptors in the myocardium, thereby reducing the rate and force of myocardial contraction, and consequently a diminished cardiac output. This agent may also reduce the secretion of renin with subsequent reduction in levels of angiotensin II thereby preventing vasoconstriction and aldosterone secretion.
See also: Metoprolol (has active moiety).
Brand Name: Vulcanchem
CAS No.: 80274-67-5
VCID: VC20861627
InChI: InChI=1S/2C15H25NO3.C4H4O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
SMILES: CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O
Molecular Formula: C34H54N2O10
Molecular Weight: 650.8 g/mol

Metoprolol fumarate

CAS No.: 80274-67-5

Cat. No.: VC20861627

Molecular Formula: C34H54N2O10

Molecular Weight: 650.8 g/mol

* For research use only. Not for human or veterinary use.

Metoprolol fumarate - 80274-67-5

Specification

Description Metoprolol Fumarate is the fumarate salt form of metoprolol, a cardioselective competitive beta-1 adrenergic receptor antagonist with antihypertensive properties and devoid of intrinsic sympathomimetic activity. Metoprolol antagonizes beta 1-adrenergic receptors in the myocardium, thereby reducing the rate and force of myocardial contraction, and consequently a diminished cardiac output. This agent may also reduce the secretion of renin with subsequent reduction in levels of angiotensin II thereby preventing vasoconstriction and aldosterone secretion.
See also: Metoprolol (has active moiety).
CAS No. 80274-67-5
Molecular Formula C34H54N2O10
Molecular Weight 650.8 g/mol
IUPAC Name (E)-but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Standard InChI InChI=1S/2C15H25NO3.C4H4O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
Standard InChI Key BRIPGNJWPCKDQZ-WXXKFALUSA-N
Isomeric SMILES CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=C/C(=O)O)\C(=O)O
SMILES CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O
Canonical SMILES CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O

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